molecular formula C22H29FO6 B1610114 6alpha-Hydroxydexamethasone CAS No. 111897-35-9

6alpha-Hydroxydexamethasone

Cat. No. B1610114
M. Wt: 408.5 g/mol
InChI Key: RVBSTEHLLHXILB-GQKYHHCASA-N
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Description

6alpha-Hydroxydexamethasone is a metabolite of dexamethasone . It has a molecular weight of 408.466 and a chemical formula of C22H29FO6 . The IUPAC name for this compound is (1R,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-9b-fluoro-1,5,10-trihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one .


Molecular Structure Analysis

The molecular structure of 6alpha-Hydroxydexamethasone can be analyzed using various tools such as VESTA, a 3D visualization program for structural models . This tool can deal with multiple structural models and volumetric data in the same window .


Physical And Chemical Properties Analysis

6alpha-Hydroxydexamethasone has several physical and chemical properties. It has a logP value of 0.45, a pKa (Strongest Acidic) of 12.42, and a pKa (Strongest Basic) of -3 . It has a physiological charge of 0, a hydrogen acceptor count of 6, and a hydrogen donor count of 4 . Its polar surface area is 115.06 Å2, and it has a refractivity of 104.01 m3·mol-1 .

Scientific Research Applications

Biosynthesis in Cultured Cells

  • Biosynthesis in Catharanthus roseus: Research involving Catharanthus roseus cultured cells indicated the role of 6alpha-Hydroxydexamethasone in the biosynthesis of brassinosteroids. Precursor administration experiments helped in identifying the metabolic pathways and intermediates, like 6-deoxocastasterone converting to castasterone via 6alpha-hydroxycastasterone, indicating its importance in plant biochemistry (Fujioka et al., 2000).

Comparative Pharmacological Studies

  • Comparison with Other Steroids: Studies compared the efficacy and effects of 6alpha-Hydroxydexamethasone with other steroids like fluocinonide, flumetasone pivalate, and betamethasone-17-valerate in clinical settings. Such comparative studies are crucial in determining the therapeutic potential and positioning of the drug among existing treatments (Reckers & Wendt, 1976).

Pharmacokinetics and Metabolism

  • Identification as Major Metabolite: Research identified 6beta-Hydroxydexamethasone as a major urinary metabolite of dexamethasone, showing that more than 30% of administered dexamethasone is metabolized to this form. This kind of metabolic profiling is essential for understanding the drug's behavior in the body and its potential implications (Minagawa et al., 1986).

Neuroscientific Research

  • Impact on Monoamine Neurons: The compound has been used in neuroscientific research, particularly in studying the degeneration of central monoamine neurons. Its application in creating specific lesions in the brain aids in understanding neurological diseases and the functioning of dopamine neurons (Ungerstedt, 1968).

Endocrine Studies

  • Research in Endocrinology: The compound's effects on hormonal activities have been explored, such as its impact on progesterone and its analogs in inhibiting spermatogenesis and accessory gland function in animal models. Such studies contribute significantly to the understanding of hormonal regulation and reproductive biology (Ericsson & Dutt, 1965).

Cancer Research

  • Investigation in Cancer Therapy: The compound has been studied in the context of cancer research, particularly in its role as a biological response modifier. Understanding its interaction with other drugs and its pharmacological properties can be pivotal in developing new cancer therapies (Zhou et al., 2002).

properties

IUPAC Name

(6S,8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSTEHLLHXILB-GQKYHHCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131354
Record name (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6alpha-Hydroxydexamethasone

CAS RN

111897-35-9
Record name (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111897-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Hydroxydexamethasone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111897359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6α,11β,16α)-9-Fluoro-6,11,17,21-tetrahydroxy-16-methylpregna-1,4-diene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYDEXAMETHASONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6G45GU49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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